molecular formula C24H30N4O3 B2726145 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide CAS No. 896355-07-0

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide

Katalognummer: B2726145
CAS-Nummer: 896355-07-0
Molekulargewicht: 422.529
InChI-Schlüssel: CKUQWLJXIVOOIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroquinazolin-4(1H)-one derivatives are a class of compounds that have been studied for their potential in medical applications . They are synthesized via a “one-pot” three-component reaction scheme by treating aniline and different aromatic aldehydes with isatoic anhydride in the presence of acetic acid .


Synthesis Analysis

The synthesis of dihydroquinazolin-4(1H)-one derivatives involves a “one-pot” three-component reaction scheme. This involves treating aniline and different aromatic aldehydes with isatoic anhydride in the presence of acetic acid . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The chemical structures of these compounds are deduced by different spectroscopic techniques including EI-MS, HREI-MS, 1H-, and 13C-NMR .


Chemical Reactions Analysis

These compounds have been subjected to α-amylase and α-glucosidase inhibitory activities . A number of derivatives exhibited significant to moderate inhibition potential against these enzymes .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific derivative. For example, one derivative was reported as a white solid with a melting point of 168–172°C .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Compounds with structures similar to 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities. Some derivatives were found to possess good or moderate activities against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, Patel and Shaikh (2011) focused on the synthesis of new quinazolinone derivatives, showing significant antimicrobial activities against standard strains, suggesting a promising direction for further research in antimicrobial drug development (Patel & Shaikh, 2011).

Anticancer Applications

The search for novel anticancer agents has led to the exploration of quinazolinone derivatives due to their potential efficacy. Research by Zhang et al. (2013) into 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives revealed significant inhibition of ERK1/2 phosphorylation and potent anticancer activities against various cancer cell lines. This indicates the potential of quinazolinone derivatives as therapeutic agents in cancer treatment (Zhang et al., 2013).

Anticonvulsant Applications

Derivatives of this compound have also been studied for their anticonvulsant properties. For example, a study by Zhang et al. (2016) on novel 3,4-Dihydroisoquinolin derivatives demonstrated significant anticonvulsant activity in preclinical models, suggesting these compounds could serve as a basis for developing new anticonvulsant drugs (Zhang et al., 2016).

Zukünftige Richtungen

Future research in this area could focus on further exploring the potential medical applications of these compounds, as well as developing more efficient and environmentally-friendly synthesis methods .

Eigenschaften

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-2-27(19-11-4-3-5-12-19)17-10-16-25-22(29)15-8-9-18-28-23(30)20-13-6-7-14-21(20)26-24(28)31/h3-7,11-14H,2,8-10,15-18H2,1H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUQWLJXIVOOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.